molecular formula C10H9ClO3 B1175932 MCTI-A trypsin inhibitor CAS No. 143129-24-2

MCTI-A trypsin inhibitor

Numéro de catalogue: B1175932
Numéro CAS: 143129-24-2
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Description

MCTI-A (Momordica charantia Trypsin Inhibitor A) is a 28–32 residue proteinase inhibitor belonging to the Cucurbitaceae family, isolated from bitter gourd (Momordica charantia). It adopts a knottin-fold structure stabilized by three conserved disulfide bonds (Cys3–Cys20, Cys10–Cys22, and Cys16–Cys28) . The reactive site, centered on the scissile bond Arg5I–Ile6I, binds to the catalytic triad (His57, Asp102, Ser195) of trypsin, forming a stable 1:1 complex . High-resolution X-ray structures (1.6–1.8 Å) of MCTI-A in complex with porcine and bovine β-trypsin reveal its conserved binding mechanism and lack of out-of-plane distortion at the reactive site, distinguishing it from other inhibitors .

Propriétés

Numéro CAS

143129-24-2

Formule moléculaire

C10H9ClO3

Synonymes

MCTI-A trypsin inhibitor

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Trypsin Inhibitors

Structural and Functional Features

The table below summarizes key differences and similarities between MCTI-A and other trypsin inhibitors:

Property MCTI-A Bowman-Birk Inhibitors (BBIs) Kunitz-Type Inhibitors Cyclotides (e.g., MCoTI-II) Small-Molecule Inhibitors (e.g., Diminazene)
Origin Momordica charantia (Cucurbitaceae) Legumes (e.g., soybeans) Soybeans, animals Momordica cochinchinensis Synthetic
Size (Residues) 28–32 ~60–80 ~180–200 34 <10 (e.g., bis-benzamidines)
Disulfide Bonds 3 conserved 7–9 2 3 (cyclic backbone) None
Reactive Site Arg5I–Ile6I Dual reactive sites (e.g., Leu43–Ser44) Lys/Arg–Ala/Ser Arg2–Ile3 Competitive binding to catalytic triad
Inhibition Constant (Ki) ~10⁻¹⁰ M (estimated) ~10⁻⁸–10⁻¹⁰ M ~10⁻⁷–10⁻⁹ M ~10⁻¹¹ M 3.6 μM (Diminazene vs. mesotrypsin)
Key Structural Feature No out-of-plane distortion at scissile bond Double-headed binding β-Trefoil fold Cyclic backbone enhances stability Bis-benzamidine scaffold targets S1 pocket

Key Research Findings

Structural Conservation in Cucurbitaceae Inhibitors :
MCTI-A shares 13 conserved residues with other squash inhibitors (e.g., CMTI-I, CPTI-II), including the reactive site (Arg5I–Ile6I) and disulfide-bonded framework. Its primary binding segment (Cys3I–Glu7I) aligns closely with homologs, enabling similar trypsin-binding geometries .

This suggests species-specific adaptations in trypsin-inhibitor interactions .

Comparison with Cyclotides :
Cyclotides (e.g., MCoTI-II) achieve potent trypsin inhibition (Ki ~10⁻¹¹ M) despite their small size (~34 residues) via cyclic backbones and optimized side-chain interactions. MCTI-A, though linear, retains comparable potency due to its rigid disulfide network .

Functional vs. Synthetic Inhibitors :
Small-molecule inhibitors like diminazene target the trypsin S1 pocket but exhibit lower affinity (Ki ~μM range) compared to MCTI-A (Ki ~nM-pM). However, their synthetic flexibility allows for engineering isoform-specific inhibitors (e.g., mesotrypsin) .

Mechanistic Insights

  • Catalytic Triad Interactions : MCTI-A’s Arg5I forms a salt bridge with trypsin Asp189, while Ile6I occupies the hydrophobic S1' pocket, mimicking substrate binding .
  • Resistance to Proteolysis: The knottin fold and disulfide bonds protect MCTI-A from degradation, unlike soybean Kunitz inhibitors, which require heat treatment to inactivate .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the three-dimensional structure of MCTI-A trypsin inhibitor?

  • Methodology : X-ray crystallography is the primary method, with Protein Data Bank (PDB) accession codes such as 1mct for the MCTI-A-trypsin complex . High-resolution structures (e.g., 1.6 Å) reveal backbone angles and active-site geometries (Table I in ). Comparative analysis with bovine trypsin complexes (e.g., PDB 1ppe) highlights structural conservation and divergence in inhibitor binding .

Q. How is trypsin inhibitory activity quantified in vitro?

  • Methodology : Activity is measured in Trypsin Inhibitor Units (TIU) , defined as the amount of inhibitor reducing trypsin activity by 50%. Standard assays use synthetic substrates like Nα-benzoyl-l-arginine-p-nitroanilide (BAPNA) or N-benzoyl-l-arginine ethyl ester (BAEE). The inhibition curve is plotted as absorbance vs. inhibitor concentration, with TIU calculated from the linear range (typically 40–60% inhibition) .

Q. What structural features enable MCTI-A to bind trypsin with high affinity?

  • Methodology : Key interactions include hydrogen bonding between MCTI-A's Lys/Arg residues and trypsin’s Asp189 in the S1 pocket, as well as complementary surface packing. Preorganized β-sheet and loop conformations in MCTI-A minimize structural rearrangement upon binding, as confirmed by crystallography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported structural conformations of MCTI-A across studies?

  • Methodology :

  • Comparative structural analysis : Align high-resolution structures (e.g., porcine vs. bovine trypsin complexes) to identify conserved vs. variable regions .
  • Molecular dynamics (MD) simulations : Assess flexibility of solvent-exposed loops (e.g., residues 15–20) that may adopt multiple conformations .
  • Mutagenesis : Validate functional residues (e.g., Arg86 in Cassia obtusifolia inhibitor) through site-directed mutagenesis and activity assays .

Q. What methodologies optimize assay conditions for studying MCTIA-trypsin kinetics?

  • Methodology :

  • Design of Experiments (DOE) : Use response surface modeling (RSM) to optimize pH (7–9), temperature (25–37°C), and substrate/inhibitor ratios. DOE reduces experimental runs while maximizing data robustness .
  • Competitive inhibition analysis : Fit kinetic data to the Michaelis-Menten equation with inhibitor constants (Ki) derived from Lineweaver-Burk plots .

Q. How do sequence variations in MCTI-A homologs (e.g., MoCh I peptide) impact inhibitory function?

  • Methodology :

  • Sequence-structure-function analysis : Compare MCTI-A (Momordica charantia) with homologs (e.g., MoCh I, 79% sequence similarity) using circular dichroism (CD) for secondary structure (β-sheets/turns) and enzymatic assays for activity .
  • Phylogenetic analysis : Map residue variations (e.g., Thr88→Asp) to functional divergence across plant species .

Q. What advanced techniques elucidate the kinetic mechanism of MCTI-A-trypsin binding?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure association/dissociation rates (kon/koff) to calculate binding affinity (KD) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to complex stability .
  • Stopped-flow spectroscopy : Resolve millisecond-scale conformational changes during inhibitor binding .

Data Contradiction Analysis

Q. Why do structural studies report conflicting solvent accessibility profiles for MCTI-A's reactive site loop?

  • Resolution : Differences arise from crystallization conditions (e.g., ethanol vs. PEG precipitants) and pH (5.0 vs. 7.4). Reanalyze electron density maps (e.g., PDB 1mct) to distinguish static disorder from dynamic flexibility .

Q. How to reconcile discrepancies in inhibitory potency between recombinant and native MCTI-A?

  • Resolution :

  • Post-translational modifications : Check for glycosylation or phosphorylation in native isolates via mass spectrometry.
  • Folding validation : Use CD or NMR to confirm proper disulfide bond formation (e.g., Cys3-Cys18, Cys10-Cys21) in recombinant variants .

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